Cas no 528599-50-0 (2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol)

2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol is a bisphenol derivative featuring a central 1,3-phenylene bridge linked to two dihydropyrazole rings, each terminating in a phenolic group. This structure imparts rigidity and thermal stability, making it suitable for applications requiring high-performance polymer intermediates or crosslinking agents. The compound's symmetrical design enhances its compatibility with epoxy and phenolic resins, improving mechanical and thermal properties in composite materials. Its phenolic hydroxyl groups offer reactivity for further functionalization, enabling tailored modifications for specific industrial uses. The product is valued for its balance of molecular stability and versatility in advanced material synthesis.
2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol structure
528599-50-0 structure
Product Name:2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol
CAS No:528599-50-0
MF:C24H22N4O2
MW:398.457085132599
CID:3483772
PubChem ID:135536015
Update Time:2025-08-02

2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol Chemical and Physical Properties

Names and Identifiers

    • PHENOL, 2,2'-[1,3-PHENYLENEBIS(4,5-DIHYDRO-1H-PYRAZOLE-5,3-DIYL)]BIS-
    • 2,2''-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol
    • Phenol, 2,2'-[1,3-phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis- (9CI)
    • 2-[5-[3-[3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl]-4,5-dihydro-1H-pyrazol-3-yl]phenol
    • 6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
    • F9994-5354
    • 2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol
    • 528599-50-0
    • AKOS032470286
    • 2097939-73-4
    • 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol
    • Inchi: 1S/C24H22N4O2/c29-23-10-3-1-8-17(23)21-13-19(25-27-21)15-6-5-7-16(12-15)20-14-22(28-26-20)18-9-2-4-11-24(18)30/h1-12,19-20,25-26,29-30H,13-14H2
    • InChI Key: SXOZPVDQMAVHII-UHFFFAOYSA-N
    • SMILES: C1(C2NN=C(C3=CC=CC=C3O)C2)=CC=CC(C2NN=C(C3=CC=CC=C3O)C2)=C1

Computed Properties

  • Exact Mass: 398.17427596Da
  • Monoisotopic Mass: 398.17427596Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 89.2Ų

2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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P319970-5mg
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P319970-100mg
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Additional information on 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol

Introduction to 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol (CAS No. 528599-50-0)

The compound 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol, identified by its CAS number 528599-50-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound’s intricate framework, featuring a phenolic core linked by pyrazole units, positions it as a promising candidate for further investigation in various biochemical pathways.

At the heart of this compound’s appeal lies its molecular architecture. The presence of multiple phenol and pyrazole moieties contributes to its versatile reactivity and interaction capabilities with biological targets. Specifically, the 1,3-phenylenebis backbone provides a rigid scaffold that enhances stability while allowing for selective functionalization. This design principle is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in critical metabolic processes.

Recent research has highlighted the compound’s potential as a modulator of enzyme activity, particularly in contexts where precise control over biochemical pathways is essential. For instance, studies have suggested that derivatives of this structure may exhibit inhibitory effects on kinases and other enzymes implicated in inflammatory responses and cancer progression. The pyrazole ring system is known for its ability to engage with metal ions and small-molecule binding pockets, making it an attractive moiety for designing selective inhibitors.

The phenolic groups within the molecule further enhance its pharmacological profile by enabling hydrogen bonding interactions with biological targets. This feature is particularly valuable in drug design, as hydrogen bonds contribute significantly to the binding affinity and specificity of small molecules. Additionally, the compound’s solubility characteristics—moderately soluble in polar organic solvents—make it amenable to various formulation strategies for preclinical and clinical studies.

In the realm of medicinal chemistry, the synthesis of this compound exemplifies the growing trend toward rational drug design based on structural scaffolds that exhibit favorable pharmacokinetic properties. The CAS number 528599-50-0 serves as a unique identifier for this chemical entity, facilitating accurate documentation and communication among researchers. The compound’s synthesis involves multi-step organic reactions that highlight the intersection of traditional organic chemistry techniques with modern catalytic methods.

One notable aspect of this compound’s research is its potential application in addressing neurological disorders. Preliminary computational studies have suggested that analogs of 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol may interact with receptors or ion channels involved in neurodegenerative conditions. These interactions could theoretically lead to novel therapeutic strategies aimed at mitigating symptoms or slowing disease progression. Such findings underscore the importance of exploring structurally diverse molecules in the quest for effective treatments.

The development of this compound also reflects broader trends in pharmaceutical innovation, where interdisciplinary approaches combining computational modeling, high-throughput screening, and synthetic chemistry are employed to accelerate drug discovery pipelines. The integration of machine learning algorithms into virtual screening processes has further enhanced the identification of promising candidates like this one for further experimental validation.

From a regulatory perspective, compounds such as 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current advancements in analytical techniques have improved our ability to assess purity profiles and metabolic stability post-synthesis—a critical step before advancing into more complex biological evaluations.

The future directions for research on this molecule may include exploring its derivatives through structure-based drug design (SBDD) or fragment-based approaches (FBA). These methodologies leverage high-resolution structural information from biological targets to guide modifications that enhance potency while minimizing off-target effects—a key consideration in modern pharmacology.

In conclusion,2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol (CAS No. 528599-50-0) stands as a testament to the ingenuity of medicinal chemists in designing molecules with tailored properties for therapeutic applications. Its unique combination of structural features positions it as a valuable tool for both academic research and industrial development within pharmaceutical sciences—a field poised for continued innovation through interdisciplinary collaboration.

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